![molecular formula C15H24N4 B6449157 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine CAS No. 2640963-26-2](/img/structure/B6449157.png)
4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
The compound “4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Coordination Chemistry and Metal Complexes
The 2,2′:6′,2′′-terpyridine (tpy) motif has been a popular choice for coordination chemists due to its ability to bond with a wide range of metal ions. By substituting the traditional 2,2′:6′,2′′-terpyridine ligand with 4,4′′-di-tert-butyl groups, researchers have achieved improved solubility in organic solvents . Metal complexes formed using this ligand find applications in various areas:
Methylation Reactions
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine serves as a ligand in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Antibacterial and Antifungal Properties
Derived compounds from this pyrimidine scaffold exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects . These properties are valuable in drug discovery and development.
Chemodosimetric Sensor for Cyanide Ions
4-tert-Butyl-2,6-diformylphenol, a key intermediate synthesized from this compound, is used in the production of a BODIPY chemodosimetric sensor for detecting cyanide ions .
Future Directions
The future directions for research on “4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, its physical and chemical properties, as well as safety and hazards, could be investigated in more detail .
Mechanism of Action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-15(2,3)12-10-13(19-8-6-16-7-9-19)18-14(17-12)11-4-5-11/h10-11,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUCJZWDDKKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine |
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